An In-depth Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to 2-Iodo-4-nitro-1-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in modern organic synthesis and drug discovery. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Compound Identity and Properties
2-Iodo-4-nitro-1-(trifluoromethyl)benzene, identified by CAS Number 400-75-9 , is a substituted aromatic compound featuring a trifluoromethyl group, an iodine atom, and a nitro group.[1] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable and versatile building block in synthetic chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group and iodine atom provide key reactive sites for further molecular elaboration.[2][3]
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 400-75-9 | [1] |
| Molecular Formula | C₇H₃F₃INO₂ | [1] |
| Molecular Weight | 317.00 g/mol | [1] |
| Appearance | Not specified, likely a solid | - |
| Melting Point | 82 °C | [1] |
| Boiling Point | 273.9 ± 40.0 °C (Predicted) | [1] |
| Density | 2.020 ± 0.06 g/cm³ (Predicted) | [1] |
| IUPAC Name | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | [4] |
| Synonyms | 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene, 2-Iodo-5-nitrobenzotrifluoride | [1] |
Synthesis of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene
The synthesis of this key intermediate is critical for its application. A robust and scalable synthetic route is paramount. While various methods can be envisioned, a common and reliable approach is the Sandmeyer reaction, starting from the readily available 2-amino-5-nitrobenzotrifluoride. This method provides excellent regioselectivity.
Proposed Synthetic Workflow: Sandmeyer Reaction
This two-step process first involves the formation of a diazonium salt from the precursor amine, followed by its displacement with an iodide salt. A similar strategy is employed for related bromo-derivatives, demonstrating the reliability of this pathway.[5]
Caption: Proposed Sandmeyer reaction workflow for synthesis.
Detailed Experimental Protocol
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzotrifluoride (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C to form the diazonium salt solution. The reaction is typically monitored by testing for the presence of nitrous acid.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to stir and warm to room temperature over 1-2 hours.
-
-
Workup and Purification:
-
The crude product often precipitates from the reaction mixture.
-
Collect the solid by filtration.
-
Wash the solid with cold water, followed by a wash with a sodium thiosulfate solution to remove any residual iodine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is dominated by Nucleophilic Aromatic Substitution (SₙAr) . The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned para and ortho to the iodine atom respectively, are crucial. These groups strongly polarize the carbon-iodine bond and stabilize the negatively charged intermediate, making the aromatic ring susceptible to attack by nucleophiles.[6][7]
The SₙAr Mechanism
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which is the key stabilizing factor.
-
Elimination Step (Fast): The aromaticity is restored by the departure of the iodide leaving group.
Caption: Energy profile of the SₙAr addition-elimination mechanism.
Exemplary Protocols for SₙAr Reactions
This compound readily reacts with a variety of nucleophiles. The protocols below are based on established methodologies for similar substrates and serve as a robust starting point for derivatization.[8]
| Nucleophile Class | Example Protocol | Product Type |
| Amines | To a solution of the substrate (1.0 eq.) in DMF, add the desired primary or secondary amine (1.2 eq.) and a base like K₂CO₃ (1.5 eq.). Heat at 80-100 °C and monitor by TLC. | N-substituted 4-nitro-2-(trifluoromethyl)anilines |
| Alkoxides | Add a freshly prepared solution of sodium methoxide (1.2 eq.) in methanol to a solution of the substrate (1.0 eq.) in anhydrous DMF at room temperature. Stir until completion. | 4-alkoxy-1-nitro-2-(trifluoromethyl)benzenes |
| Thiols | In an inert atmosphere, dissolve the thiol (1.1 eq.) and K₂CO₃ (1.2 eq.) in DMF. Add a solution of the substrate (1.0 eq.) and stir at 50-70 °C. | 4-(aryl/alkylthio)-1-nitro-2-(trifluoromethyl)benzenes |
Applications in Research and Drug Development
The unique combination of functional groups makes 2-Iodo-4-nitro-1-(trifluoromethyl)benzene a privileged scaffold in medicinal chemistry.
-
Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for various atoms and groups (e.g., chlorine, ethyl). Its inclusion in drug candidates is a well-established strategy to block metabolic hotspots, increase metabolic stability, enhance lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3]
-
Role of the Nitro Group: Aromatic nitro groups are present in numerous approved drugs with antibacterial, antiprotozoal, and anticancer activities.[4][9] They often function as prodrugs, undergoing bioreduction in hypoxic environments (like solid tumors) to generate cytotoxic reactive species.[4] This makes the nitroaromatic scaffold a key area of research in oncology.
-
Synthetic Versatility: The iodine atom serves as an excellent leaving group in SₙAr reactions and is also a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon-based substituents. This dual reactivity enables the rapid generation of diverse chemical libraries for screening and lead optimization.
Safety and Handling
As with any active chemical reagent, proper safety protocols must be strictly followed. While a specific, comprehensive safety data sheet (SDS) for this exact compound was not available, data from closely related structures (e.g., halogenated, nitrated, trifluoromethylated benzenes) suggest the following precautions.[10][11]
-
Hazard Identification:
-
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Dispensing: Avoid creating dust. If it is a solid, handle carefully.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
-
Conclusion
2-Iodo-4-nitro-1-(trifluoromethyl)benzene is a high-value chemical intermediate whose strategic importance is derived from the synergistic interplay of its three key functional groups. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, provides a reliable platform for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound represents a powerful tool for introducing the pharmacologically crucial trifluoromethyl and nitro-aromatic motifs, enabling the development of novel therapeutic agents and functional materials.
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